Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate
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Overview
Description
Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate is a heterocyclic compound that features a fused thiophene ring systemThe presence of the thiophene ring imparts high resonance energy, electrophilic reactivity, and π-electron density, making it a valuable building block for advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate typically involves the esterification of thieno[3,2-b]thiophene-3,6-dicarboxylic acid followed by bromination and Stille coupling reactions. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and bromination processes, followed by purification steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound can yield diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate .
Scientific Research Applications
Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate has a wide range of scientific research applications:
Biology: The compound’s unique electronic properties make it a candidate for use in biosensors and other bioelectronic devices.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component of therapeutic agents.
Mechanism of Action
The mechanism by which diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and electron transfer processes. These interactions can modulate the electronic properties of materials, making it useful in various electronic applications .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene (TT): A simpler analog with similar electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A more complex structure with enhanced charge mobility and extended π-conjugation.
Thieno[2’,3’4,5]thieno[3,2-b]thieno[2,3-d]thiophene (TTTT): A highly conjugated system with unique electronic characteristics.
Uniqueness: Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate stands out due to its specific ester functional groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound for the development of tailored materials with specific properties .
Properties
Molecular Formula |
C12H12O4S2 |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate |
InChI |
InChI=1S/C12H12O4S2/c1-3-15-11(13)7-5-17-10-8(6-18-9(7)10)12(14)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
CXLQFZQGCLVRNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1SC=C2C(=O)OCC |
Origin of Product |
United States |
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